3-Phenylbicyclo[1.1.1]pentane-1-carboxamide
CAS No.:
Cat. No.: VC13664594
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 3-phenylbicyclo[1.1.1]pentane-1-carboxamide |
| Standard InChI | InChI=1S/C12H13NO/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14) |
| Standard InChI Key | JHRCJOVEBGFKCJ-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(C2)C(=O)N)C3=CC=CC=C3 |
| Canonical SMILES | C1C2(CC1(C2)C(=O)N)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Bicyclo[1.1.1]pentane Architecture
The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings, creating a rigid, pyramidal structure with significant angle strain. This strain energy, estimated at ~70 kcal/mol, arises from the deviation of bond angles from the ideal tetrahedral geometry, rendering the system highly reactive yet conformationally restricted. X-ray crystallography of analogous compounds reveals bond lengths of ~1.54 Å for the bridgehead carbons and ~1.47 Å for the peripheral bonds .
Substituent Effects and Electronic Properties
The phenyl group at the 3-position introduces aromatic π-electron density, while the carboxamide (-CONH) at the 1-position contributes hydrogen-bonding capability. Density functional theory (DFT) calculations on similar systems suggest that substituents on the bicyclo[1.1.1]pentane core induce localized electron density redistribution, potentially enhancing dipole moments by 20–30% compared to linear analogs .
Table 1: Key Molecular Properties of 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 187.24 g/mol | |
| Calculated LogP | 2.1 (Predicted) | |
| Topological Polar Surface | 43.7 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The carboxamide functionality suggests two potential synthetic routes:
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Late-stage amidation of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS 83249-04-1) .
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Direct assembly via radical or transition metal-catalyzed coupling of pre-functionalized bicyclo[1.1.1]pentane intermediates .
Carboxylic Acid Precursor Synthesis
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid (precursor to the carboxamide) is synthesized through:
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Homolytic aromatic substitution: Reaction of bicyclo[1.1.1]pentane-1-carbonyl peroxide with benzene under thermal conditions (110°C, 16 h) .
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Decarboxylative functionalization: Fluorination or amination of dicarboxylic acid derivatives using -bromosuccinimide (NBS) or azobisisobutyronitrile (AIBN) .
Table 2: Synthetic Parameters for Carboxylic Acid Intermediate
| Parameter | Conditions | Yield |
|---|---|---|
| Reaction Temperature | 110°C | 65% |
| Catalyst | None (Thermal) | - |
| Solvent | Benzene | - |
| Purification | Column Chromatography | - |
Amidation Strategies
Conversion of the carboxylic acid to the carboxamide typically employs:
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Carbodiimide coupling: Using EDCl/HOBt with ammonium chloride.
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Schlenk techniques: To minimize hydrolysis of sensitive intermediates.
Biological Relevance and Mechanistic Hypotheses
Putative Mechanisms of Action
While direct pharmacological data for 3-phenylbicyclo[1.1.1]pentane-1-carboxamide remains scarce, structural analogs exhibit:
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Enzyme inhibition: Via strain-induced conformational distortion of active sites .
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Receptor modulation: Through hydrogen bonding with the carboxamide group.
Future Directions and Challenges
Synthetic Optimization
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Photocatalytic methods: To reduce reaction temperatures and improve yields .
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Enantioselective synthesis: For chiral derivatives targeting stereospecific biological targets .
Biological Screening
Priority areas include:
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Kinase inhibition assays: Leveraging the carboxamide’s hydrogen-bonding capacity.
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In vivo pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.
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